Cas no 14149-30-5 (4,4-diethylpiperidine-2,6-dione)

4,4-diethylpiperidine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 2,6-Piperidinedione,4,4-diethyl-
- 4,4-diethylpiperidine-2,6-dione
- Z1095368785
- BRN 0383669
- CS-0309027
- MFCD01725081
- beta,beta-Diaethylglutarsaeureimid [German]
- SCHEMBL11079770
- 2,6-Piperidinedione, 4,4-diethyl-
- 4,4-Diethyl-2,6-piperidinedione
- AC4167
- 3,3-Diethylglutarimide
- DTXSID00161741
- AKOS012457871
- EN300-152502
- Glutarimide, 3,3-diethyl-
- beta,beta-Diaethylglutarsaeureimid
- 14149-30-5
- SY156750
-
- MDL: MFCD01725081
- インチ: InChI=1S/C9H15NO2/c1-3-9(4-2)5-7(11)10-8(12)6-9/h3-6H2,1-2H3,(H,10,11,12)
- InChIKey: YYHRLDBTVFZSQK-UHFFFAOYSA-N
- ほほえんだ: CCC1(CC(=O)NC(=O)C1)CC
計算された属性
- せいみつぶんしりょう: 169.11035
- どういたいしつりょう: 169.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1
- ふってん: 296.7°Cat760mmHg
- フラッシュポイント: 126.6°C
- 屈折率: 1.447
- PSA: 46.17
4,4-diethylpiperidine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152502-0.25g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 0.25g |
$315.0 | 2025-03-21 | |
Enamine | EN300-152502-1.0g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 1.0g |
$642.0 | 2025-03-21 | |
Enamine | EN300-152502-0.1g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 0.1g |
$221.0 | 2025-03-21 | |
TRC | D478348-50mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 50mg |
$ 185.00 | 2022-06-05 | ||
TRC | D478348-10mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D777658-1g |
4,4-Diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 1g |
$1650 | 2024-07-20 | |
A2B Chem LLC | AV65683-1g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 1g |
$711.00 | 2024-04-20 | |
Aaron | AR01AFWF-100mg |
4,4-Diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 100mg |
$329.00 | 2025-02-09 | |
1PlusChem | 1P01AFO3-2.5g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 2.5g |
$1620.00 | 2024-06-21 | |
Aaron | AR01AFWF-50mg |
4,4-Diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 50mg |
$230.00 | 2025-02-09 |
4,4-diethylpiperidine-2,6-dione 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
4,4-diethylpiperidine-2,6-dioneに関する追加情報
Professional Introduction to 4,4-diethylpiperidine-2,6-dione (CAS No. 14149-30-5)
4,4-diethylpiperidine-2,6-dione, identified by its Chemical Abstracts Service (CAS) number 14149-30-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic diketone exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and material science. The compound’s molecular structure, featuring a piperidine core with ethyl substituents and diketone functional groups, positions it as a versatile intermediate in synthetic chemistry.
The synthesis of 4,4-diethylpiperidine-2,6-dione typically involves multi-step organic reactions, often starting from readily available precursors such as piperidine derivatives. The introduction of ethyl groups at the 4-position and the formation of diketone moieties at the 2 and 6 positions contribute to its reactivity and utility. This compound’s ability to undergo various chemical transformations, including condensation, cyclization, and functional group modifications, makes it a valuable building block for the development of more complex molecules.
In recent years, 4,4-diethylpiperidine-2,6-dione has been explored in the context of drug discovery due to its structural similarity to certain bioactive natural products. Researchers have been particularly interested in its potential as a scaffold for designing novel pharmacophores. For instance, studies have demonstrated its role in generating derivatives with antimicrobial and anti-inflammatory properties. The compound’s ability to interact with biological targets through hydrogen bonding and dipole interactions has been leveraged to develop molecules with improved binding affinities.
One of the most compelling aspects of 4,4-diethylpiperidine-2,6-dione is its versatility in polymer chemistry. The diketone groups can participate in reactions such as Michael addition and condensation polymerization, leading to the formation of polymers with tailored properties. These polymers have shown promise in applications ranging from coatings to biodegradable materials. The ethyl substituents further enhance the compound’s compatibility with various polymer matrices, allowing for fine-tuning of mechanical and thermal characteristics.
The pharmaceutical industry has also been keen on exploring the therapeutic potential of derivatives derived from 4,4-diethylpiperidine-2,6-dione. Preliminary studies have indicated that certain modifications of this core structure can lead to compounds with neuroprotective effects. The piperidine ring is known to be present in several pharmacologically active agents, and its incorporation into new molecules often enhances bioavailability and metabolic stability. Ongoing research aims to optimize synthetic routes to produce analogs with improved pharmacokinetic profiles.
From a computational chemistry perspective, 4,4-diethylpiperidine-2,6-dione has been subjected to detailed molecular modeling studies. These investigations have provided insights into its electronic structure and reactivity patterns. Advanced computational methods such as density functional theory (DFT) have been employed to predict the compound’s behavior in different chemical environments. Such simulations are crucial for guiding experimental design and optimizing synthetic strategies.
The environmental impact of synthesizing and utilizing 4,4-diethylpiperidine-2,6-dione is another area of growing interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes are being explored as alternatives to traditional stoichiometric methods. These advancements not only make the production of 14149-30-5 more sustainable but also align with broader initiatives in green chemistry.
In conclusion, 4 , 4 - di ethyl piperidine - 2 , 6 - dione ( CAS no . 14149 - 30 - 5 ) represents a fascinating compound with diverse applications across multiple scientific disciplines . Its unique structural features make it a valuable tool for researchers working on drug development , polymer science , and advanced materials . As our understanding of its properties continues to grow , so too will its significance in both academic research and industrial applications . The ongoing exploration of this molecule underscores the dynamic nature of chemical innovation and its potential to address some of today’s most pressing scientific challenges .
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